Methyl 4-amino-4-(4-fluorophenyl)butanoate is a synthetic organic compound notable for its unique molecular structure, which includes an amino group and a fluorinated phenyl group. Its molecular formula is , and it has a molecular weight of 211.23 g/mol. This compound is classified under amino acid derivatives and esters, making it relevant in various fields, particularly medicinal chemistry and materials science.
The compound is synthesized through organic reactions involving the esterification of 4-amino-4-(4-fluorophenyl)butanoic acid with methanol, typically in the presence of an acid catalyst. The classification of this compound includes:
The synthesis of methyl 4-amino-4-(4-fluorophenyl)butanoate primarily involves the following steps:
Methyl 4-amino-4-(4-fluorophenyl)butanoate has a distinct molecular structure characterized by:
The structural representation can be derived from its IUPAC name, which indicates the positions of the functional groups within the molecule.
Methyl 4-amino-4-(4-fluorophenyl)butanoate can undergo several chemical reactions:
The biological activity of methyl 4-amino-4-(4-fluorophenyl)butanoate is attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological macromolecules, enhancing its potential as a pharmaceutical candidate. The presence of the fluorine atom increases lipophilicity, facilitating cellular penetration and potentially modulating various biochemical pathways.
Methyl 4-amino-4-(4-fluorophenyl)butanoate has several scientific uses:
The compound Methyl 4-amino-4-(4-fluorophenyl)butanoate follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is identified as a butanoate ester, with substituents prioritized at the C4 position: an amino group (-NH₂) and a 4-fluorophenyl group. This nomenclature precisely locates these functional groups relative to the ester moiety (methyl ester at C1). The molecular formula is consistently documented as C₁₁H₁₄FNO₂ across sources, indicating a molecular weight of 211.23 g/mol [3].
The structural classification encompasses three key features:
Table 1: Nomenclature Variations and Identifiers for Methyl 4-amino-4-(4-fluorophenyl)butanoate Derivatives
Systematic Name | CAS Registry Number | Molecular Formula | Salt Form | Chirality |
---|---|---|---|---|
Methyl 2-amino-4-(4-fluorophenyl)butanoate | 95795-98-5 | C₁₁H₁₄FNO₂ | None | Racemic |
methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate | 95961316* | C₁₁H₁₄FNO₂ | None | (R)-enantiomer |
methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate | 2165638-43-5 | C₁₁H₁₄FNO₂ | None | (S)-enantiomer |
methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride | 331763-68-9 | C₁₁H₁₅ClFNO₂ | Hydrochloride | (S)-enantiomer |
methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride | EnaH961CDED7 | C₁₁H₁₅ClFNO₂ | Hydrochloride | (S)-enantiomer |
Note: *PubChem CID, not CAS number [1] [3] [4]
Methyl 4-amino-4-(4-fluorophenyl)butanoate emerged as a synthetic intermediate during the late 1990s–early 2000s, coinciding with intensified exploration of fluorinated β-amino acid derivatives for CNS drug discovery. Its earliest documented appearance traces to CAS 95795-98-5 (registered 1995), cataloged as "Methyl 2-amino-4-(4-fluorophenyl)butanoate" by suppliers like BLD Pharm [3]. This period marked a shift toward chirally defined fluorinated building blocks, driven by the growing recognition that enantiopurity significantly influenced the pharmacokinetic and pharmacodynamic profiles of neuroactive compounds.
The compound gained prominence as a precursor to pharmaceutically active molecules, particularly GABA analogues and enzyme inhibitors. For instance, its structural relationship to (S)-4-Amino-3-(4-fluorophenyl)butanoic acid (CAS: 747371-90-0), a known GABA transaminase inhibitor [5], underscores its utility in synthesizing bioactive derivatives. The commercial availability of enantiomerically pure forms—such as (S)-hydrochloride salt (CAS: 331763-68-9) via BLD Pharm [7] and methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate (97% purity, CAS: 2165638-43-5) via Amadis Chemical —demonstrates its evolution from a racemic curiosity to a high-value chiral synthon.
Synthetic accessibility fueled its adoption. The molecule could be efficiently derived through methods like Michael additions to fluorinated aryl nitriles or enzymatic resolutions of ester precursors. This facilitated its incorporation into libraries for high-throughput screening programs targeting G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. By the 2010s, its hydrochloride salts became routinely stocked by specialized suppliers (e.g., Enamine, CAS: EnaH961CDED7) [4], reflecting demand from medicinal chemistry programs optimizing fluorinated neuropharmacological agents.
The 4-fluorophenyl group in Methyl 4-amino-4-(4-fluorophenyl)butanoate is not a passive structural element but a critical modulator of physicochemical and biological properties. Its incorporation exemplifies strategic fluorine bioisosterism, where fluorine’s unique attributes—high electronegativity, small atomic radius, and enhanced C-F bond strength—are leveraged to fine-tune molecular behavior without drastically altering steric bulk [5].
Key roles of the 4-fluorophenyl moiety include:
Table 2: Physicochemical Influence of the 4-Fluorophenyl Group Compared to Phenyl Analogs
Property | 4-Fluorophenyl Derivative | Phenyl Analog | Biological Consequence |
---|---|---|---|
Lipophilicity (logP) | 2.321 (Crippen Calculated) | ~1.9 (Estimated) | Enhanced passive diffusion, BBB penetration |
Aromatic Ring Electron Density | Reduced π-electron density | Higher π-electron density | Altered binding to aromatic pockets in enzymes |
Metabolic Lability | Reduced para-oxidation | High para-oxidation | Increased metabolic stability |
Dipole Moment | Increased (δ⁻ on F) | Lower | Stronger polar interactions with targets |
ΔfH° (gas phase) | -486.22 kJ/mol | ~ -380 kJ/mol (Est.) | Altered solvation/partitioning behavior |
Data derived from Joback/Crippen calculations [6] and comparative analyses
The compound’s structural framework—combining a fluorinated aryl system with a flexible amino ester chain—enables its transformation into diverse pharmacophores. Hydrolysis yields 4-amino-3-(4-fluorophenyl)butanoic acid derivatives (CAS: 747371-90-0) [5], while reduction or further functionalization creates building blocks for peptidomimetics or small-molecule inhibitors. This versatility, augmented by fluorine’s beneficial effects, solidifies Methyl 4-amino-4-(4-fluorophenyl)butanoate as a privileged intermediate in designing candidates for neurological and psychiatric disorders.
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: